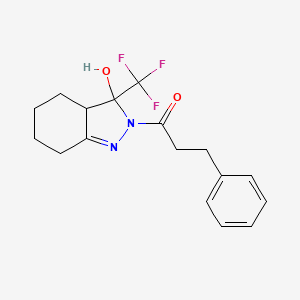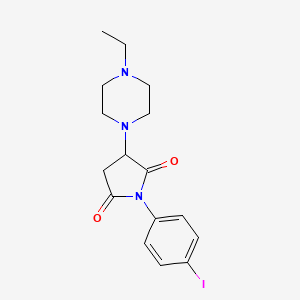
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione, also known as NPD, is a synthetic organic compound that has been extensively studied for its potential applications in the field of chemistry and biochemistry. NPD is a yellow crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and acetone.
作用機序
The mechanism of action of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione is related to its ability to form complexes with metal ions. The nitro group in 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione can be reduced to an amino group by metal ions, which results in a change in the fluorescence properties of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione. The formation of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione-metal complexes can also lead to the generation of singlet oxygen, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been shown to have potential applications in the field of biochemistry and physiology. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, such as its high solubility in organic solvents, its ability to form complexes with metal ions, and its fluorescence properties. However, 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione also has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for the study of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione. One potential direction is the development of new synthesis methods for 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione that can improve the yield and purity of the compound. Another potential direction is the study of the biological activity of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione in vivo, which can provide insights into its potential applications in the field of medicine. Finally, the development of new applications for 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione, such as its use as a photosensitizer for the generation of singlet oxygen, can lead to new advances in the field of photodynamic therapy.
合成法
The synthesis of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione involves several steps, starting with the reaction of 2-aminopyridine with 1,3-cyclohexanedione to form 2-(2-pyridinyl)-1,3-indandione. The next step involves the nitration of 2-(2-pyridinyl)-1,3-indandione with nitric acid and sulfuric acid to form 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione. The yield of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
科学的研究の応用
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in the field of chemistry and biochemistry. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has also been used as a reagent for the determination of the enantiomeric excess of chiral compounds. In addition, 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been used as a photosensitizer for the generation of singlet oxygen, which has potential applications in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
5-nitro-2-pyridin-2-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-9-5-4-8(16(19)20)7-10(9)14(18)12(13)11-3-1-2-6-15-11/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVGVRAYXSDDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901945 |
Source


|
| Record name | NoName_1125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5582219 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenoxy)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4892620.png)
![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B4892622.png)
![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4892628.png)

![5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4892673.png)

![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)

![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)